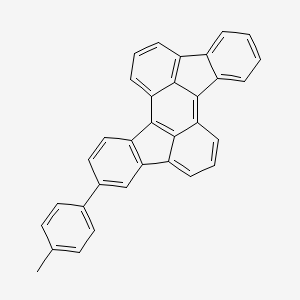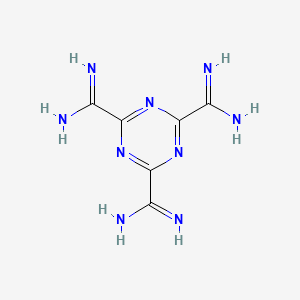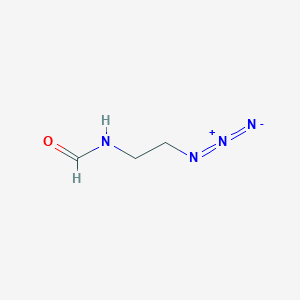![molecular formula C5H8N2O B14186110 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one CAS No. 919802-92-9](/img/structure/B14186110.png)
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,5-diazabicyclo[310]hexan-2-one is a bicyclic compound that features a unique structure with a nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylhydroxylamine with a suitable diene or dienophile, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong base, such as sodium hydride, and an inert solvent like tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts, such as ruthenium or palladium, can facilitate the cyclization reaction, leading to higher yields and more cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen gas and a suitable catalyst.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds.
Applications De Recherche Scientifique
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism by which 6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one exerts its effects involves its interaction with various molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways, enzyme activity, and chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diazabicyclo[3.1.0]hexane: A similar bicyclic compound without the methyl group.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A derivative with two bicyclic moieties.
Uniqueness
6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one is unique due to the presence of the methyl group, which can influence its chemical reactivity and interactions. This methyl group can affect the compound’s steric and electronic properties, making it distinct from other similar bicyclic compounds.
Propriétés
Numéro CAS |
919802-92-9 |
|---|---|
Formule moléculaire |
C5H8N2O |
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
6-methyl-1,5-diazabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C5H8N2O/c1-4-6-3-2-5(8)7(4)6/h4H,2-3H2,1H3 |
Clé InChI |
XNAUVNPUAKPQMS-UHFFFAOYSA-N |
SMILES canonique |
CC1N2N1C(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)





![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)





